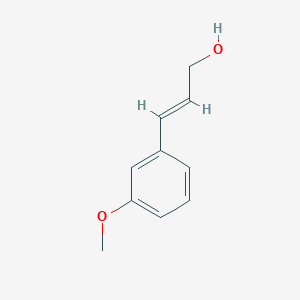![molecular formula C13H10N2O2S2 B12112835 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B12112835.png)
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H10N2O2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine, known for its diverse biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Phenylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl derivatives.
Uniqueness
This compound is unique due to the presence of both the benzothiazole and phenylsulfonyl groups in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler benzothiazole derivatives .
特性
分子式 |
C13H10N2O2S2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
6-(benzenesulfonyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H10N2O2S2/c14-13-15-11-7-6-10(8-12(11)18-13)19(16,17)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |
InChIキー |
UJTUZXYQKZGCJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


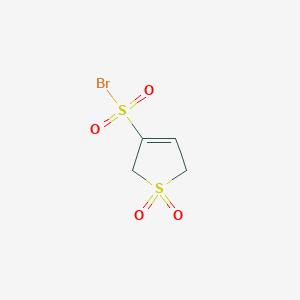


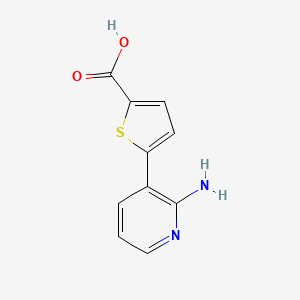
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
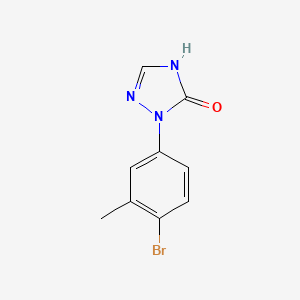
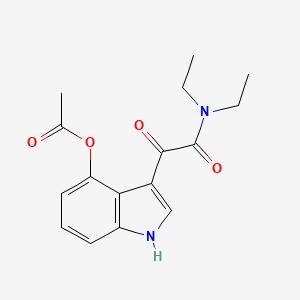
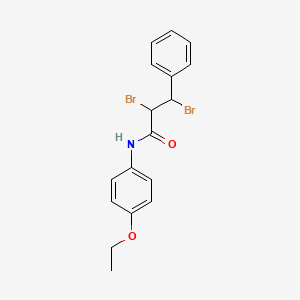
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
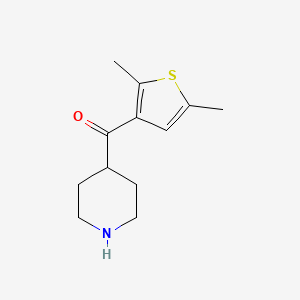

![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)
